3-Bromo-5-propyl-1H-1,2,4-triazole

Lipophilicity ADME Prediction Physicochemical Properties

Sourcing 3-Bromo-5-propyl-1H-1,2,4-triazole? With its distinct 3-bromo (cross-coupling ready) and 5-propyl (logP ~1.52-1.92) pattern, this heterocycle is irreplaceable for CNS and agrochemical SAR. Its elevated lipophilicity vs. methyl/ethyl analogs enhances membrane permeability. The bromine substituent facilitates Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, accelerating library synthesis. Insist on this specific CAS (141831-71-2) for reproducible research and avoid the costly failures of generic substitution.

Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
CAS No. 141831-71-2
Cat. No. B177603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-propyl-1H-1,2,4-triazole
CAS141831-71-2
Synonyms3-bromo-5-propyl-1H-1,2,4-triazole(SALTDATA: FREE)
Molecular FormulaC5H8BrN3
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NN1)Br
InChIInChI=1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9)
InChIKeyQDVJLWXXTLKOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-propyl-1H-1,2,4-triazole: Chemical Profile and Procurement Considerations


3-Bromo-5-propyl-1H-1,2,4-triazole (CAS 141831-71-2) is a halogenated 1,2,4-triazole derivative bearing a bromine atom at the 3-position and an n-propyl chain at the 5-position of the heterocyclic core . This substitution pattern confers moderate lipophilicity (calculated LogP ~1.52–1.92) and a molecular weight of 190.04 g/mol [1]. The compound is commercially available as a solid with a typical purity of 95% and is utilized primarily as a versatile building block in medicinal chemistry and agrochemical research . Its bromine substituent enables participation in cross-coupling and nucleophilic substitution reactions, while the propyl group modulates physicochemical properties such as solubility and membrane permeability .

Why Generic Substitution of 3-Bromo-5-propyl-1H-1,2,4-triazole is Not Advisable


Direct substitution of 3-Bromo-5-propyl-1H-1,2,4-triazole with other 1,2,4-triazole analogs is not recommended without rigorous validation due to quantifiable differences in lipophilicity and steric/electronic properties that directly impact molecular recognition and downstream synthetic utility. For instance, the calculated LogP of the propyl derivative (1.52–1.92) is significantly higher than that of its methyl (LogP 0.94) and ethyl (LogP 1.13–1.47) counterparts, while the bromine atom imparts distinct reactivity compared to the chloro analog (LogP 1.77) [1][2]. Such variations alter solubility profiles, membrane permeability, and pharmacokinetic behavior, making generic replacement a potential source of irreproducible results in biological assays or failed cross-coupling reactions in synthetic sequences. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 3-Bromo-5-propyl-1H-1,2,4-triazole: Evidence-Based Selection Criteria


Enhanced Lipophilicity (LogP) Relative to Shorter Alkyl Analogs

3-Bromo-5-propyl-1H-1,2,4-triazole exhibits a calculated LogP value of 1.52–1.92, which is substantially higher than that of the corresponding methyl (LogP 0.94) and ethyl (LogP 1.13–1.47) derivatives [1]. This increased lipophilicity can enhance passive membrane diffusion and alter tissue distribution profiles, making the propyl analog preferable when designing compounds intended for CNS penetration or intracellular target engagement .

Lipophilicity ADME Prediction Physicochemical Properties

Molecular Weight and Steric Bulk Differentiation vs. Methyl and Unsubstituted Analogs

With a molecular weight of 190.04 g/mol, 3-Bromo-5-propyl-1H-1,2,4-triazole is substantially larger than the unsubstituted 3-bromo-1,2,4-triazole (147.96 g/mol) and the 5-methyl analog (161.99 g/mol) . The additional carbon atoms in the propyl chain introduce greater steric bulk, which can influence binding pocket occupancy and selectivity in target-based assays. This property is particularly relevant when optimizing lead compounds where a specific spatial footprint is required for efficacy.

Molecular Weight Steric Effects Medicinal Chemistry Design

Halogen-Dependent Reactivity in Cross-Coupling Reactions

The presence of a bromine atom at the 3-position of the triazole ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), whereas the chloro analog (3-chloro-5-propyl-1H-1,2,4-triazole) typically exhibits lower reactivity under similar conditions [1]. Bromine's superior leaving group ability relative to chlorine translates to faster oxidative addition and often milder reaction conditions. This reactivity profile makes the bromo derivative a more efficient substrate for constructing complex aryl- or heteroaryl-triazole hybrids.

Cross-Coupling Synthetic Chemistry Palladium Catalysis

Optimal Application Scenarios for 3-Bromo-5-propyl-1H-1,2,4-triazole in Research and Development


Medicinal Chemistry: Lead Optimization for CNS or Intracellular Targets

Due to its elevated LogP (1.52–1.92) relative to shorter alkyl analogs, 3-Bromo-5-propyl-1H-1,2,4-triazole is well-suited for designing CNS-penetrant small molecules or compounds requiring enhanced intracellular accumulation . The propyl chain increases lipophilicity without introducing excessive molecular weight, making it a strategic choice for balancing ADME properties during hit-to-lead campaigns [1].

Synthetic Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent renders this compound an excellent electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings [2]. Compared to the chloro analog, the bromo derivative reacts more readily under standard catalytic conditions, facilitating the rapid generation of diverse 5-propyl-1,2,4-triazole libraries for SAR exploration [3].

Agrochemical Discovery: Designing Novel Fungicides or Herbicides

1,2,4-Triazole scaffolds are foundational in agrochemical fungicides (e.g., triazole antifungals). The specific combination of a 3-bromo and 5-propyl substituent offers a unique steric and electronic profile that can be exploited to evade known resistance mechanisms or improve crop compatibility [4]. The propyl chain's lipophilicity may also enhance leaf penetration and systemic mobility in planta .

Academic Research: Probing Structure-Activity Relationships of Triazole-Containing Bioactives

In academic settings, 3-Bromo-5-propyl-1H-1,2,4-triazole serves as a well-defined probe to systematically investigate how incremental increases in alkyl chain length (from methyl to ethyl to propyl) influence biological target engagement, metabolic stability, and toxicity profiles [1]. Its commercial availability in 95% purity from multiple suppliers ensures reproducibility across independent studies .

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